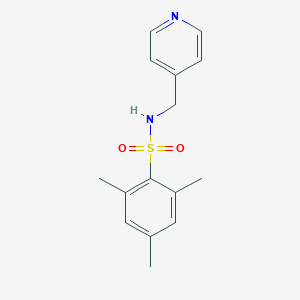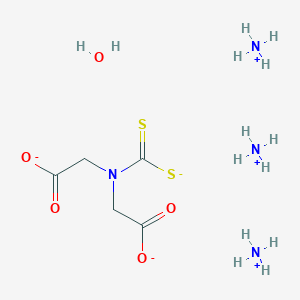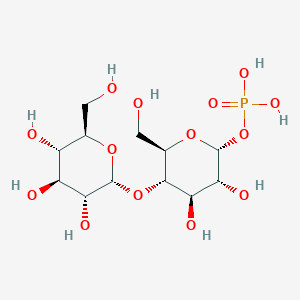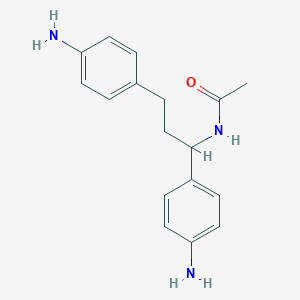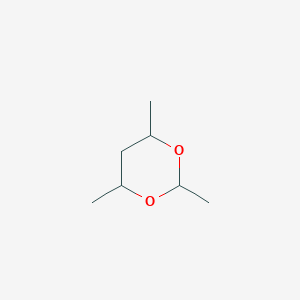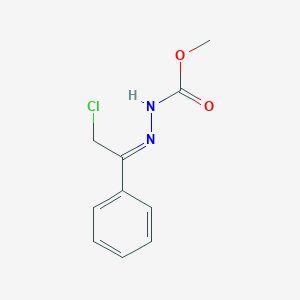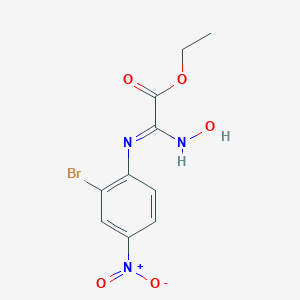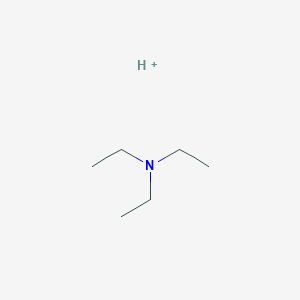
N,N-diethylethanamine;hydron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylethanamine;hydron, also known as DEAE, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium compound that has a positively charged nitrogen atom, making it useful in a variety of biochemical and physiological experiments.
Wirkmechanismus
N,N-diethylethanamine;hydron is a cationic compound that can interact with negatively charged molecules such as DNA and proteins. It can form electrostatic bonds with these molecules, which can affect their structure and function. This compound can also interact with cell membranes and affect their permeability. The exact mechanism of action of this compound is still being studied, but it is clear that its positive charge plays an important role in its interactions with other molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can affect the activity of enzymes and the structure of proteins. It can also affect the permeability of cell membranes and the transport of molecules across these membranes. This compound has been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethylethanamine;hydron has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of applications. It is also stable and can be stored for long periods of time. However, this compound can be toxic to cells at high concentrations and can interfere with some assays. It is important to carefully control the concentration of this compound in experiments and to use appropriate safety precautions.
Zukünftige Richtungen
There are several future directions for research on N,N-diethylethanamine;hydron. One area of interest is the development of new drug delivery systems based on this compound. This compound has also been studied as a potential antimicrobial agent and may have applications in the development of new antibiotics. Further research is needed to fully understand the mechanism of action of this compound and its effects on biological systems. Overall, this compound is a versatile compound with many potential applications in scientific research.
Synthesemethoden
N,N-diethylethanamine;hydron can be synthesized by reacting diethylamine with ethylene oxide. The reaction produces this compound hydrochloride, which can be converted into this compound by adding a base such as sodium hydroxide. The synthesis of this compound is relatively simple and can be done in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N,N-diethylethanamine;hydron has been used in a variety of scientific research applications. It has been used as a buffer in protein purification, as a cationic surfactant in DNA isolation, and as a stabilizer in enzyme assays. This compound has also been used in ion exchange chromatography to separate proteins based on their net charge. It has been used in studies of membrane transport and in the development of drug delivery systems.
Eigenschaften
| 17440-81-2 | |
Molekularformel |
C26H45NO8S2 |
Molekulargewicht |
102.2 g/mol |
IUPAC-Name |
N,N-diethylethanamine;hydron |
InChI |
InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3/p+1 |
InChI-Schlüssel |
ZMANZCXQSJIPKH-UHFFFAOYSA-O |
SMILES |
[H+].CCN(CC)CC |
Kanonische SMILES |
[H+].CCN(CC)CC |
Synonyme |
triethylammonium cation |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
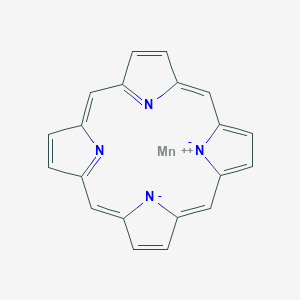
![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)


